![molecular formula C16H16ClNO2 B3933783 N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide](/img/structure/B3933783.png)
N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide, also known as CMA, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of prostaglandins and leukotrienes, which play a role in inflammation and pain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide is its versatility. It can be used in a variety of lab experiments, including cell culture studies, animal models, and in vitro assays. N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide is also relatively easy to synthesize and purify. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide. One area of research is the development of new painkillers based on the structure of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide. Another area of research is the study of the anticancer properties of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide and its potential use in cancer therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide and its potential side effects.
In conclusion, N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide is a versatile chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit analgesic, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide and its potential side effects.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been used in various scientific research studies. One of the most significant applications of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide is in the field of medicinal chemistry. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-8-9-13(17)10-14(11)18-16(19)15(20-2)12-6-4-3-5-7-12/h3-10,15H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNPDJPMCSMCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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